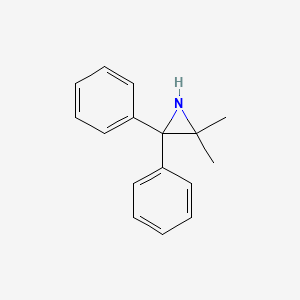
2,2-Dimethyl-3,3-diphenylaziridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-3,3-diphenylaziridine is a chemical compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its unique structural features, which include two methyl groups and two phenyl groups attached to the aziridine ring. Aziridines are known for their high ring strain, making them highly reactive and valuable intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,3-diphenylaziridine typically involves the reaction of this compound precursors with suitable reagents under controlled conditions. One common method involves the reaction of this compound with sodium bisulfite or sulfite, which leads to the formation of gem-disubstituted taurines . The regioselectivity of this reaction is influenced by the nucleophile and the structure of the aziridine substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
化学反应分析
Types of Reactions
2,2-Dimethyl-3,3-diphenylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to ring-opening and the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium bisulfite, sodium sulfite, and other nucleophiles. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include gem-disubstituted taurines and other derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,2-Dimethyl-3,3-diphenylaziridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as enzyme inhibitors and drug precursors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2-Dimethyl-3,3-diphenylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to ring-opening and the formation of new chemical bonds. The specific pathways and molecular targets involved depend on the reaction conditions and the nature of the interacting molecules .
相似化合物的比较
Similar Compounds
Similar compounds to 2,2-Dimethyl-3,3-diphenylaziridine include other aziridines such as 2-methyl-2-phenylaziridine and 2,2-diphenylaziridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and phenyl groups enhances its reactivity and makes it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
56062-75-0 |
|---|---|
分子式 |
C16H17N |
分子量 |
223.31 g/mol |
IUPAC 名称 |
2,2-dimethyl-3,3-diphenylaziridine |
InChI |
InChI=1S/C16H17N/c1-15(2)16(17-15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,17H,1-2H3 |
InChI 键 |
YVVZQZBESJPFBF-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N1)(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


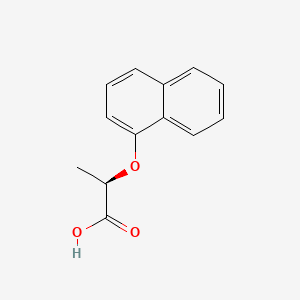
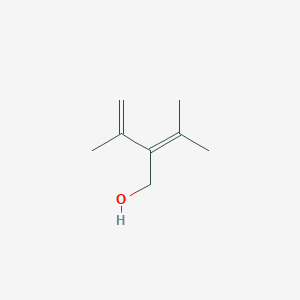
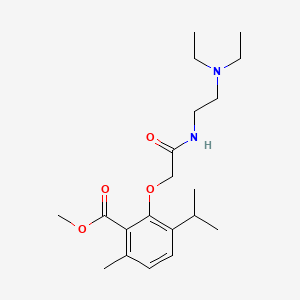
![N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B14636803.png)
![(1-Butoxypropoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14636809.png)
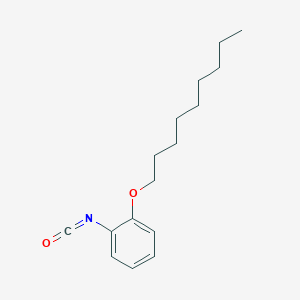
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
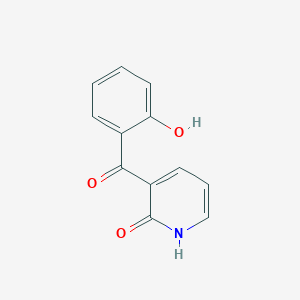
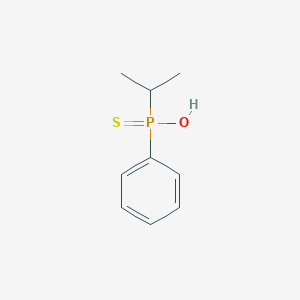
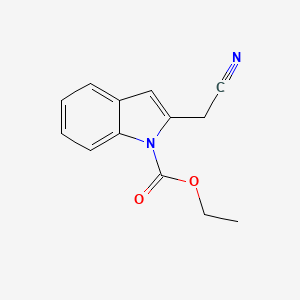
![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)
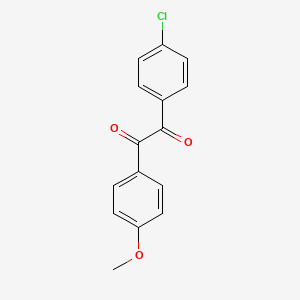
![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)
